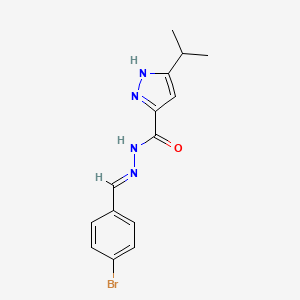
(E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-N’-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carbohydrazide group, which contains a carbon-nitrogen double bond. The “E” in the name indicates the geometry around the double bond, with the bromobenzylidene and isopropyl groups on opposite sides of the double bond .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-bromobenzaldehyde to form the benzylidene linkage . This is a type of condensation reaction, and it might require a catalyst or specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the benzylidene group are likely to contribute to the compound’s planarity. The “E” configuration around the double bond would mean that the bromobenzylidene and isopropyl groups are on opposite sides of the double bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom on the benzylidene group could potentially be replaced in a nucleophilic aromatic substitution reaction . The carbon-nitrogen double bond in the carbohydrazide group might also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point . The pyrazole ring and carbohydrazide group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
Research has highlighted the synthesis and characterization of related pyrazole carbohydrazide derivatives, providing insights into their structural and molecular properties. For instance, the synthesis and characterization of similar compounds through spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction have been extensively studied. These studies offer detailed insights into the molecular structure, stability, and reactivity of these compounds, which are critical for understanding their potential applications in various scientific domains (Karrouchi et al., 2020).
Biological Activities
The exploration of biological activities, particularly the antimicrobial and antiproliferative potentials of pyrazole carbohydrazide derivatives, has been a significant area of research. Studies have demonstrated that certain derivatives exhibit significant activities against a range of microbial species, suggesting their potential as lead compounds in the development of new antimicrobial agents. Furthermore, their antiproliferative effects against various cancer cell lines underscore their potential in cancer research and therapy (Abunada et al., 2008).
Chemical Reactivity and Applications
The reactivity of pyrazole carbohydrazide derivatives has also been explored, highlighting their utility in synthesizing novel compounds through multi-component reactions. These studies shed light on the versatility of these compounds as building blocks in organic synthesis, enabling the creation of complex molecules with potential applications in medicinal chemistry and materials science (Li et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further exploration of its properties and potential applications. This might include studying its reactivity, investigating its potential uses in various fields such as medicinal chemistry or materials science, or exploring its interactions with biological systems .
Propiedades
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-9(2)12-7-13(18-17-12)14(20)19-16-8-10-3-5-11(15)6-4-10/h3-9H,1-2H3,(H,17,18)(H,19,20)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHLYWVRUHTHGA-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

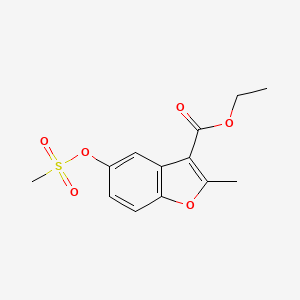
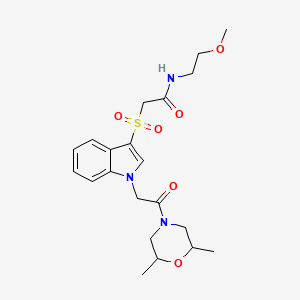
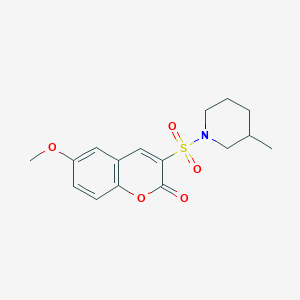
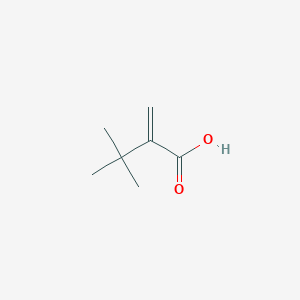
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2424775.png)
![1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2424778.png)
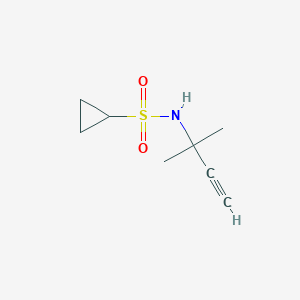
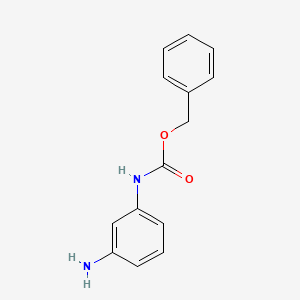
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide](/img/structure/B2424782.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424785.png)
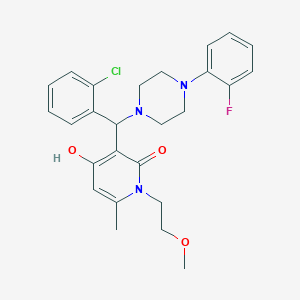
![7-(4-Chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2424787.png)
![2-Benzylsulfanyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2424788.png)
![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2424791.png)